molecular formula C21H29N3O B2364853 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097894-59-0

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2364853
CAS No.: 2097894-59-0
M. Wt: 339.483
InChI Key: ICQAPQQDYUJIND-UHFFFAOYSA-N
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Description

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Dihydropyridazinone Moiety: The final step involves the cyclization of the intermediate compound to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Catalytic hydrogenation is often employed to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts is frequently employed.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups .

Scientific Research Applications

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a piperidine ring, benzyl group, and dihydropyridazinone moiety sets it apart from other acetylcholinesterase inhibitors, potentially offering advantages in terms of efficacy and selectivity .

Biological Activity

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a piperidine ring, a benzyl group, and a dihydropyridazinone moiety. Its biological activity is primarily linked to its interactions with various molecular targets, particularly in the context of neurological disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one
CAS Number 2097894-59-0
Molecular Weight 339.5 g/mol
InChI Key ICQAPQQDYUJIND-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it increases the levels of acetylcholine in the brain, which is crucial for cognitive functions. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders .

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective effects were attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis .

Cognitive Enhancement

In animal models, administration of this compound led to significant improvements in memory and learning capabilities. Behavioral assays showed enhanced performance in tasks assessing spatial memory and recognition memory, suggesting its potential as a cognitive enhancer .

Interaction with Receptors

The compound has also been studied for its interaction with various neurotransmitter receptors. Preliminary findings suggest it may act on muscarinic receptors, which play a critical role in modulating neurotransmission in the brain. This interaction further supports its potential use in treating cognitive deficits associated with neurological disorders .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by the Morris water maze test .
  • Oxidative Stress Study : A separate study highlighted the compound's ability to reduce oxidative stress markers in cultured neuronal cells exposed to amyloid-beta peptides, indicating its potential protective role against neurotoxicity associated with Alzheimer's pathology.

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to the compound:

Activity Findings
Neuroprotection Protects neuronal cells from oxidative stress-induced apoptosis
Cognitive Enhancement Improves memory and learning performance in animal models
Receptor Interaction Modulates activity at muscarinic receptors; potential implications for treating cognitive deficits

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)16-18-11-13-23(14-12-18)15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQAPQQDYUJIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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